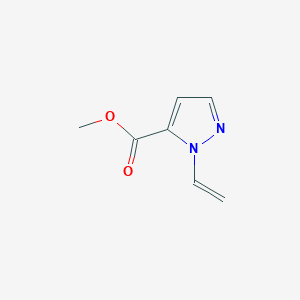![molecular formula C6H16N2O B053327 3-[2-Aminoethyl(methyl)amino]propan-1-ol CAS No. 118646-21-2](/img/structure/B53327.png)
3-[2-Aminoethyl(methyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Aminoethyl(methyl)amino]propan-1-ol, also known as AEEA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a tertiary amine and is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol is not fully understood. However, it is believed that 3-[2-Aminoethyl(methyl)amino]propan-1-ol acts as a nucleophile in various chemical reactions. 3-[2-Aminoethyl(methyl)amino]propan-1-ol has also been shown to act as a base in various acid-base reactions.
Biochemical and Physiological Effects:
3-[2-Aminoethyl(methyl)amino]propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-Aminoethyl(methyl)amino]propan-1-ol in lab experiments is its unique properties as a building block in the synthesis of various organic compounds. 3-[2-Aminoethyl(methyl)amino]propan-1-ol is also relatively easy to synthesize and is commercially available. However, one limitation of using 3-[2-Aminoethyl(methyl)amino]propan-1-ol in lab experiments is its limited solubility in water.
Orientations Futures
There are several future directions for the study of 3-[2-Aminoethyl(methyl)amino]propan-1-ol. One area of research could focus on the development of new synthetic methods for the production of 3-[2-Aminoethyl(methyl)amino]propan-1-ol. Another area of research could focus on the use of 3-[2-Aminoethyl(methyl)amino]propan-1-ol as a catalyst in various chemical reactions. Additionally, the biochemical and physiological effects of 3-[2-Aminoethyl(methyl)amino]propan-1-ol could be further studied to determine its potential use in pharmaceuticals. Finally, the use of 3-[2-Aminoethyl(methyl)amino]propan-1-ol as a model compound to study the behavior of tertiary amines in various chemical reactions could also be further explored.
Conclusion:
In conclusion, 3-[2-Aminoethyl(methyl)amino]propan-1-ol is a unique chemical compound that has been widely used in scientific research for its properties as a building block in the synthesis of various organic compounds. The synthesis of 3-[2-Aminoethyl(methyl)amino]propan-1-ol can be achieved through a variety of methods, and it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. While the mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol is not fully understood, it has been shown to act as a nucleophile and a base in various chemical reactions. There are several future directions for the study of 3-[2-Aminoethyl(methyl)amino]propan-1-ol, including the development of new synthetic methods, the use of 3-[2-Aminoethyl(methyl)amino]propan-1-ol as a catalyst, and the study of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-[2-Aminoethyl(methyl)amino]propan-1-ol can be achieved through a variety of methods. One of the most common methods is the reaction of 3-chloro-1-propanol with N,N-dimethylaminoethylamine. This reaction results in the formation of 3-[2-Aminoethyl(methyl)amino]propan-1-ol and hydrochloric acid. Another method involves the reaction of 3-chloropropan-1-ol with N-methyl-N-(2-aminoethyl)amine. This reaction also results in the formation of 3-[2-Aminoethyl(methyl)amino]propan-1-ol and hydrochloric acid.
Applications De Recherche Scientifique
3-[2-Aminoethyl(methyl)amino]propan-1-ol has been widely used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals. 3-[2-Aminoethyl(methyl)amino]propan-1-ol has also been used as a catalyst in various chemical reactions. In addition, 3-[2-Aminoethyl(methyl)amino]propan-1-ol has been used as a model compound to study the behavior of tertiary amines in various chemical reactions.
Propriétés
Numéro CAS |
118646-21-2 |
|---|---|
Nom du produit |
3-[2-Aminoethyl(methyl)amino]propan-1-ol |
Formule moléculaire |
C6H16N2O |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
3-[2-aminoethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-8(5-3-7)4-2-6-9/h9H,2-7H2,1H3 |
Clé InChI |
BGBRROYMRJIQFT-UHFFFAOYSA-N |
SMILES |
CN(CCCO)CCN |
SMILES canonique |
CN(CCCO)CCN |
Synonymes |
1-Propanol,3-[(2-aminoethyl)methylamino]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



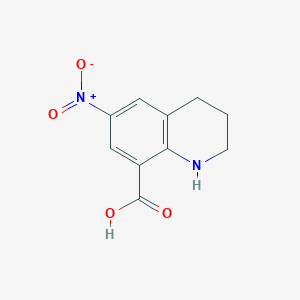
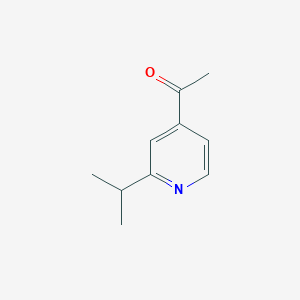
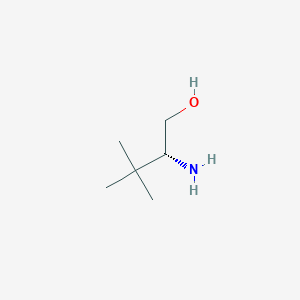

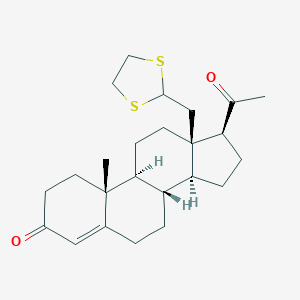

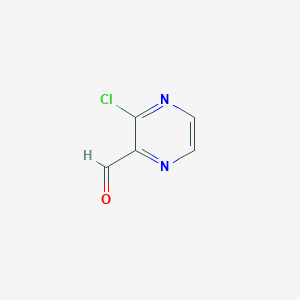


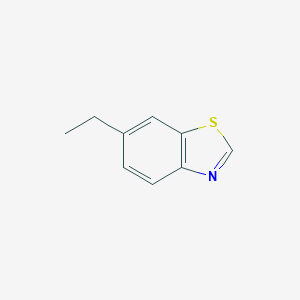
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
